molecular formula C9H11BrOZn B14894914 2,5-Dimethyl-4-methoxyphenylZinc bromide

2,5-Dimethyl-4-methoxyphenylZinc bromide

Cat. No.: B14894914
M. Wt: 280.5 g/mol
InChI Key: XQUANSJBQQTEQU-UHFFFAOYSA-M
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Description

2,5-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is part of the broader class of organozinc compounds, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dimethyl-4-methoxyphenylzinc bromide typically involves the reaction of 2,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,5-Dimethyl-4-methoxyphenyl bromide+Zn2,5-Dimethyl-4-methoxyphenylzinc bromide\text{2,5-Dimethyl-4-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,5-Dimethyl-4-methoxyphenyl bromide+Zn→2,5-Dimethyl-4-methoxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced purification methods such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in the presence of a base.

    Coupling reactions: Palladium or nickel catalysts are commonly used, along with ligands to stabilize the metal center.

Major Products

The major products of these reactions are typically more complex organic molecules that incorporate the 2,5-dimethyl-4-methoxyphenyl group. These products can be further functionalized to create a wide range of chemical compounds.

Scientific Research Applications

2,5-Dimethyl-4-methoxyphenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.

    Medicine: It is involved in the synthesis of medicinal compounds, potentially leading to new treatments for various diseases.

    Industry: In industrial chemistry, it is used to produce fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-methoxyphenylzinc bromide
  • 2-Ethoxy-2-oxo-ethylzinc bromide
  • 2-(4-Methylphenyl)ethylzinc bromide

Uniqueness

2,5-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful for certain synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);2-methoxy-1,4-dimethylbenzene-5-ide

InChI

InChI=1S/C9H11O.BrH.Zn/c1-7-4-5-8(2)9(6-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XQUANSJBQQTEQU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C([C-]=C1)C)OC.[Zn+]Br

Origin of Product

United States

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